3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile is a specialized organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of a trifluoroethoxy group and a nitrile functional group attached to a methyl-substituted pyridine ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.
The compound can be synthesized through various chemical methods, often involving the modification of existing pyridine derivatives. It is referenced in several chemical databases and patents, indicating its relevance in industrial applications and research settings.
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile can be classified as:
The synthesis of 3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile typically involves the following steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or acetonitrile), and careful monitoring of reaction times to optimize yield and purity.
The molecular formula for 3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile is . Its structure features:
CC1=C(C(=N)C(=C1)OCC(F)(F)F)C#N
CMZBQUWICURDCD-UHFFFAOYSA-N
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile can participate in various chemical reactions typical for pyridine derivatives:
These reactions may require specific catalysts or reagents to facilitate the desired transformations while minimizing side reactions.
Research into similar compounds suggests that their mechanisms often involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Properties such as boiling point, melting point, and refractive index would need experimental determination or reference from chemical databases for precise values.
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile has potential applications in:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: